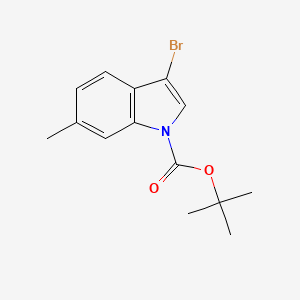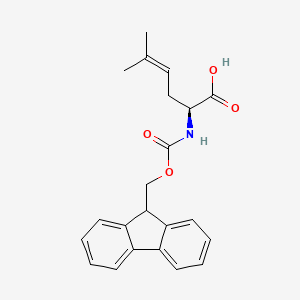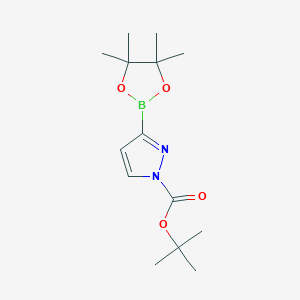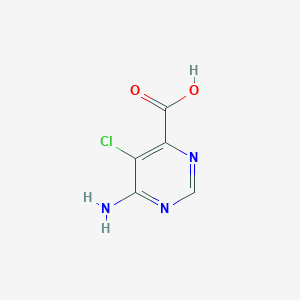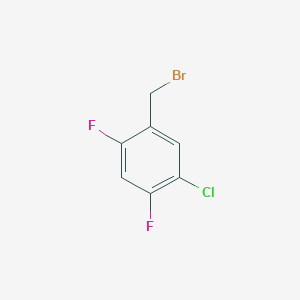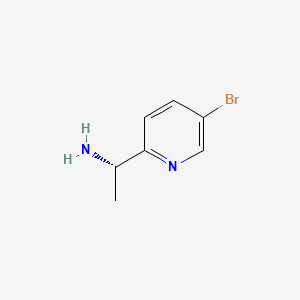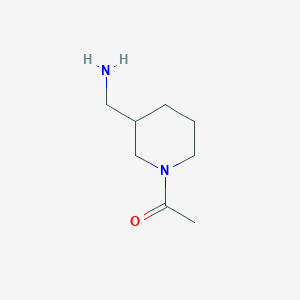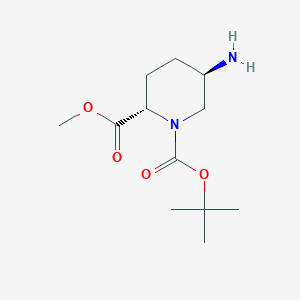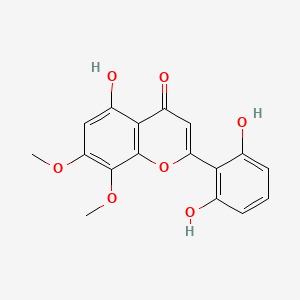
粘液素 II
描述
Viscidulin II is a natural product found in Scutellaria indica, Scutellaria viscidula, and other organisms .
Synthesis Analysis
Viscidulin II is a flavonoid, a class of natural polyphenolic compounds, commonly found in fruits, soybeans, and vegetables . The synthesis of Viscidulin II involves several key enzyme-encoding genes including CHS, CHI, F3H, PAL, and 4CL .
Molecular Structure Analysis
The molecular formula of Viscidulin II is C17H14O7 . Its average mass is 330.289 Da and its monoisotopic mass is 330.073944 Da .
Chemical Reactions Analysis
Viscidulin II has been found to exhibit anticancer potentials . It inhibits the kinase activity of PLK1 with an IC 50 value of 9.6 μM . It also inhibited casein kinase 1γ1 and PLK2 with IC 50 values of 114 and 125 μM, respectively .
科学研究应用
化学成分和从粘液防风中分离
粘液素 II 是从粘液防风的根中分离出的多种化合物中的一种,粘液防风是一种以其药用特性而闻名的植物。分离过程涉及色谱技术,结构通过化学和光谱分析确定。这项研究有助于了解粘液防风的化学多样性和其潜在的药理应用 (徐随绪,2003)。
粘液防风中的类黄酮合成
一项关于粘液防风的研究,一种重要的药用植物,揭示了它含有结构不同的类黄酮,如粘液素 I、II 和 III,这些类黄酮具有广泛的生物活性。转录组学分析和动态基因表达研究提供了对植物内类黄酮生物合成机制的见解,阐明了这些化合物合成的分子基础。这项研究对于理解粘液素 II 和相关化合物如何在自然界中产生至关重要,这可能对药用应用产生影响 (白成科等人,2018)。
GPC3 抑制剂筛选
已经开发出一种涉及比较二维细胞膜色谱的新型筛选方法,以从针对特定蛋白质的中药中识别活性成分。与粘液素 II 密切相关的粘液素 I 已被确定为一种潜在的肝细胞癌相关蛋白 Glypican-3 (GPC3) 抑制剂,证明了该方法在从复杂草药中发现靶向治疗剂中的适用性。这种方法突出了粘液素 II 和类似化合物作为癌症治疗药物发现线索的潜力 (陈春等人,2020)。
作用机制
Target of Action
Viscidulin II, a polyphenol found in the roots of the Chinese skullcap , primarily targets Polo-like kinase 1 (PLK1) . PLK1 is a critical factor in several signaling pathways involved in apoptosis, cell cycle arrest, mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT kinase, and metastasis . It has been recognized as a valuable target in cancer treatment due to its prognostic implication in cancer patients and its clinical relevance between the overexpression of PLK1 and the reduced survival rates of several carcinoma patients .
Mode of Action
Viscidulin II inhibits the kinase activity of PLK1 with an IC 50 value of 9.6 μM . It also inhibits casein kinase 1γ1 and PLK2 with IC 50 values of 114 and 125 μM, respectively . This inhibition of kinase activity disrupts the normal function of these kinases, leading to changes in the cell cycle and potentially inducing apoptosis .
Biochemical Pathways
Viscidulin II, as a polyphenol, is derived from similar biochemical synthetic pathways as other polyphenols . It affects several signaling pathways involved in apoptosis, cell cycle arrest, MAPK, PI3K/AKT kinase, and metastasis . The inhibition of these pathways by Viscidulin II can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The primary result of Viscidulin II’s action is its potential anticancer effects . By inhibiting key kinases like PLK1, it can disrupt normal cell cycle progression and induce apoptosis . This can lead to the death of cancer cells and potentially slow the progression of the disease .
属性
IUPAC Name |
2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-7-11(21)15-10(20)6-12(24-17(15)16(13)23-2)14-8(18)4-3-5-9(14)19/h3-7,18-19,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRFNPJGKCUUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Viscidulin II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Viscidulin II and where is it found?
A1: Viscidulin II, chemically known as 5,2′,6′-Trihydroxy-7,8-dimethoxyflavone, is a flavonoid compound. It was first isolated from the root of Scutellaria viscidula Bunge []. This plant is a member of the Scutellaria genus, several species of which are used in traditional medicine.
Q2: What are the known biological activities of Viscidulin II?
A2: Research indicates that Viscidulin II, alongside other flavones isolated from Scutellariae radix, can suppress the production of inflammatory cytokines (IL-8 and IL-1β) induced by Propionibacterium acnes in human monocytic THP-1 cells []. This suggests a potential role for Viscidulin II in addressing P. acnes-induced skin inflammation.
Q3: How does the structure of Viscidulin II relate to its activity?
A3: While the specific structural features of Viscidulin II responsible for its anti-inflammatory activity haven't been fully elucidated yet, research suggests that the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone backbone play a crucial role in its activity []. Further research, potentially involving the synthesis and testing of Viscidulin II analogs, would be required to establish a detailed structure-activity relationship.
Q4: Are there other flavonoids similar to Viscidulin II found in the same plant species?
A4: Yes, several other flavonoids have been isolated alongside Viscidulin II from Scutellaria viscidula Bunge and other Scutellaria species. These include:
- Viscidulin I: (3,5,7,2',6'-pentahydroxy-flavone) []
- Baicalein: (5,6,7-trihydroxyflavone) [, ]
- Wogonin: (5,7-dihydroxy-8-methoxyflavone) [, ]
- Oroxylin A: (5,7-dihydroxy-6-methoxyflavone) []
Q5: What analytical techniques have been used to characterize Viscidulin II?
A5: A combination of spectroscopic and chromatographic techniques has been employed to identify and characterize Viscidulin II. These include:
- Nuclear Magnetic Resonance (NMR): Used to determine the structure and connectivity of atoms within the molecule [].
- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification [, ].
- Ultraviolet-visible (UV-Vis) Spectroscopy: Offers information about the compound's light absorption properties, often characteristic of specific structural features [].
- Infrared (IR) Spectroscopy: Reveals functional groups present in the molecule based on their characteristic vibrational frequencies [].
- Chromatography: Various chromatographic methods, including column chromatography, are utilized to isolate and purify Viscidulin II from complex plant extracts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-2-(1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B3030506.png)
![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)

